Cas no 1805583-23-6 (Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate)

Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate
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- インチ: 1S/C11H12N2O3/c1-16-11(15)4-9-8(6-13)2-7(5-12)3-10(9)14/h2-3,14H,4,6,13H2,1H3
- InChIKey: NGYAMTXKNPQMGC-UHFFFAOYSA-N
- SMILES: OC1=CC(C#N)=CC(CN)=C1CC(=O)OC
計算された属性
- 精确分子量: 220.08479225 g/mol
- 同位素质量: 220.08479225 g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 5
- 重原子数量: 16
- 回転可能化学結合数: 4
- 複雑さ: 297
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: -0.1
- 分子量: 220.22
- トポロジー分子極性表面積: 96.3
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015030644-250mg |
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate |
1805583-23-6 | 97% | 250mg |
494.40 USD | 2021-06-17 | |
Alichem | A015030644-1g |
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate |
1805583-23-6 | 97% | 1g |
1,490.00 USD | 2021-06-17 | |
Alichem | A015030644-500mg |
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate |
1805583-23-6 | 97% | 500mg |
831.30 USD | 2021-06-17 |
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate 関連文献
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D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
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3. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Sherif Ashraf Fahmy,Fortuna Ponte,Iten M. Fawzy,Emilia Sicilia,Hassan Mohamed El-Said Azzazy RSC Adv., 2021,11, 24673-24680
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Kasper Hald,Poul Jørgensen Phys. Chem. Chem. Phys., 2002,4, 5221-5226
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Ian R. Gould,Lynda B. Williams,Garrett D. Shaver,Kristin N. Johnson New J. Chem., 2019,43, 19137-19148
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetateに関する追加情報
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate (CAS No. 1805583-23-6): A Comprehensive Overview
Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate (CAS No. 1805583-23-6) is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound, characterized by its unique structural and chemical properties, holds promise in various therapeutic applications. Its molecular structure, featuring a combination of hydroxyl, cyano, and amino functional groups, makes it a versatile intermediate in the synthesis of more complex molecules.
The Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate molecule is derived from a phenylacetic acid backbone, which is a well-known scaffold in medicinal chemistry. The presence of multiple reactive sites on its structure allows for diverse chemical modifications, enabling researchers to tailor its properties for specific biological targets. This flexibility has made it a valuable building block in the design of novel drug candidates.
In recent years, there has been a growing interest in exploring the pharmacological potential of compounds with similar structural motifs. The 2-aminomethyl group, in particular, has been studied for its role in enhancing binding affinity and metabolic stability in drug molecules. Additionally, the 4-cyano and 6-hydroxy substituents contribute to the compound's overall reactivity and interaction with biological systems.
Current research indicates that derivatives of this compound exhibit promising activities in several disease models. For instance, studies have shown that modifications of the phenylacetic acid core can lead to compounds with anti-inflammatory and analgesic properties. The Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate structure provides a foundation for further exploration in these areas, potentially leading to the discovery of new therapeutic agents.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, such as catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, are often employed to introduce the desired functional groups efficiently. The optimization of these synthetic pathways is crucial for large-scale production and industrial applications.
The pharmacokinetic profile of Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate is another critical aspect that researchers are actively investigating. Understanding how the body processes this compound can provide insights into its potential therapeutic effects and side effects. Preclinical studies have begun to explore its absorption, distribution, metabolism, and excretion (ADME) properties, which are essential for determining its suitability for human use.
In addition to its pharmaceutical applications, this compound has shown potential in material science and industrial chemistry. Its unique reactivity makes it useful as a precursor for more complex polymers and specialty chemicals. The ability to functionalize its structure allows for the creation of materials with tailored properties, such as enhanced durability or biodegradability.
The regulatory landscape for new chemical entities like Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate is stringent but well-established. Manufacturers must adhere to strict guidelines to ensure safety and efficacy before these compounds can be commercialized. This includes rigorous testing for toxicity, carcinogenicity, and other adverse effects. The ongoing research into this compound aims to address these regulatory requirements while maximizing its therapeutic potential.
The future directions for research on Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate are multifaceted. Scientists are exploring new synthetic routes to improve yield and reduce costs, as well as investigating novel derivatives that may offer enhanced biological activity. Collaborative efforts between academia and industry are essential to accelerate these developments and bring new treatments to patients who need them.
In conclusion, Methyl 2-aminomethyl-4-cyano-6-hydroxyphenylacetate (CAS No. 1805583-23-6) is a compound with significant potential across multiple domains of science and industry. Its unique structure and reactivity make it a valuable tool for pharmaceutical research, material science, and industrial applications. As ongoing studies continue to uncover its benefits and optimize its production methods, this compound is poised to play an important role in future advancements.
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